(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Description
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is a brominated imidazo[4,5-b]pyridine derivative with a methanamine substituent at the 2-position. Its molecular formula is C₇H₇BrN₄, and its SMILES notation is C1=C(C=NC2=C1NC(=N2)CN)Br . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (144.1 Ų) and [M+Na]⁺ (147.5 Ų), suggest moderate molecular size and polarity .
Properties
IUPAC Name |
(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHUZLIIWQQDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be further reacted with various alkyl halides under phase transfer catalysis conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Alkylation and Acylation: The methanamine group can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit microbial growth.
Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Biological Activity
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 227.08 g/mol. The compound features a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring, which is critical for its biological activity.
Synthesis
Recent studies have reported various synthetic routes for this compound. One notable method involves the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde in the presence of oxidants like p-benzoquinone. This method has yielded high purity and yield rates for the target compound .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Additionally, it exhibits antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity Data
| Pathogen | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 13 |
| Candida albicans | 16 |
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. It has shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and BT-474. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| BT-474 | 12 |
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its antibacterial and anticancer effects . Further research is needed to elucidate the precise molecular mechanisms.
Case Studies
- Antibacterial Study : A study synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their antibacterial activities. Among them, derivatives containing the bromine substituent showed enhanced activity against resistant strains of bacteria .
- Anticancer Study : In a comparative analysis of various imidazo[4,5-b]pyridine derivatives against cancer cell lines, this compound exhibited superior cytotoxic effects compared to non-brominated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
